molecular formula C30H48O6 B12405918 Alismanol M

Alismanol M

Cat. No.: B12405918
M. Wt: 504.7 g/mol
InChI Key: WSJIFVGTEOWNDG-GAGXMAOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Alismanol M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triterpenoid structure.

Comparison with Similar Compounds

Alismanol M is unique among protostane-type triterpenoids due to its specific agonistic activity on the farnesoid X receptor. Similar compounds include:

These compounds highlight the diversity within the protostane-type triterpenoids and underscore the unique properties of this compound.

Properties

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

(5R,8S,9S,10S,14R,17S)-17-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C30H48O6/c1-17(15-19(32)24(34)26(4,5)35)30(36)14-13-28(7)21(30)16-18(31)23-27(6)11-10-22(33)25(2,3)20(27)9-12-29(23,28)8/h16-17,19-20,23-24,32,34-36H,9-15H2,1-8H3/t17-,19+,20+,23+,24-,27+,28+,29+,30+/m1/s1

InChI Key

WSJIFVGTEOWNDG-GAGXMAOZSA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)[C@]1(CC[C@]2(C1=CC(=O)[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1(CCC2(C1=CC(=O)C3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O

Origin of Product

United States

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